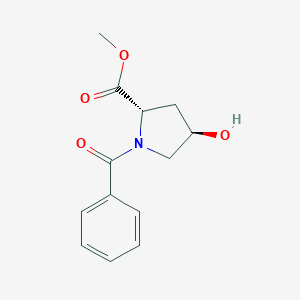
(Z)-3-Phenyl-2-propen-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Z)-3-Phenyl-2-propen-1-ol derivatives involves several strategies, including the use of organometallic reagents and catalysts. For example, nickel-catalyzed three-component connection reactions have been utilized for the stereoselective synthesis of (E)-5-phenyl-3-penten-1-ols, a closely related compound, indicating the versatility of metal-catalyzed synthesis in producing various olefinic structures with precise control over the stereochemistry (Shibata et al., 2001).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of (Z)-3-Phenyl-2-propen-1-ol derivatives. For instance, the intramolecular coordination to a tin atom in certain derivatives forms a five-membered ring, showcasing the compound's ability to engage in complex structural configurations (Fu et al., 2010). Such studies underline the importance of molecular structure analysis in understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
(Z)-3-Phenyl-2-propen-1-ol and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and functional applicability in synthetic chemistry. For example, the reaction with silver acetate catalyzes hydroamination, leading to the formation of N-heterocyclic compounds, indicating the compound's utility in forming complex organic structures (Susanti et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis of Anti-inflammatory Agents : Zhu et al. (2003) showcased the synthesis and crystal structures of derivatives of (Z)-3-Phenyl-2-propen-1-ol, highlighting their potential as novel anti-inflammatory agents (Zhu et al., 2003).
Quantification in Volatile Vegetative Emissions : Reisen et al. (2003) employed techniques like SPME and API-MS to effectively quantify hydroxyaldehyde products from the reactions of Z-3-hexen-1-ol, a compound structurally related to (Z)-3-Phenyl-2-propen-1-ol, in volatile vegetative emissions (Reisen et al., 2003).
Corrosion Inhibition : Growcock and Lopp (1988) found that 3-Phenyl-2-propyn-1-ol, a derivative of (Z)-3-Phenyl-2-propen-1-ol, effectively inhibits steel corrosion in hydrochloric acid solutions (Growcock & Lopp, 1988).
Catalysis in Organic Synthesis : Susanti et al. (2012) described the use of silver acetate to catalyze hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols, leading to the production of (Z)-2-methylene-1-sulfonylindolin-3-ols, highlighting its utility in synthetic chemistry (Susanti et al., 2012).
Adsorption and Reaction in Zeolites : Pereira et al. (1990) investigated the adsorption and reaction of 2-propen-1-ol, a compound similar to (Z)-3-Phenyl-2-propen-1-ol, in H-ZSM-5 zeolites (Pereira et al., 1990).
Pharmaceutical Applications : Research by Griffin (2001) and Schenk (2014) has indicated the pharmaceutical value of derivatives of 1-phenoxy-3-amino-propane-2-ol, a compound related to (Z)-3-Phenyl-2-propen-1-ol, in treating heart diseases (Griffin, 2001) and (Schenk, 2014).
Mechanistic Studies in Organic Reactions : Dang et al. (2012) explored the mechanism of Z selectivity in terminal olefin metathesis, using chelated ruthenium catalysts, which is relevant to understanding reactions involving (Z)-3-Phenyl-2-propen-1-ol (Dang et al., 2012).
Safety And Hazards
Zukünftige Richtungen
This involves potential applications and areas of future research for the compound .
For a specific compound like “(Z)-3-Phenyl-2-propen-1-ol”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. You can also use online databases like PubMed for biomedical literature, ChemSpider for chemical information, and Google Scholar for a broad search of scholarly literature .
Eigenschaften
IUPAC Name |
(Z)-3-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCDEMITAIZTP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Phenyl-2-propen-1-ol | |
CAS RN |
4510-34-3 | |
| Record name | cis-Cinnamyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamyl alcohol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYL ALCOHOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT636Q443X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



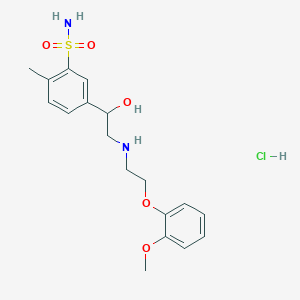
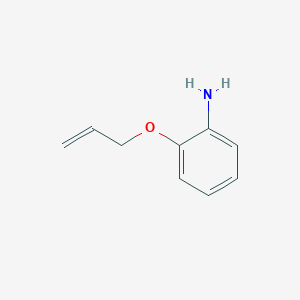
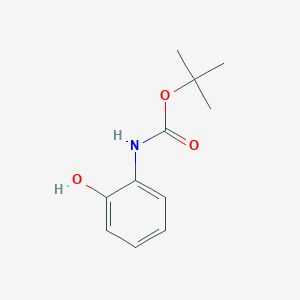
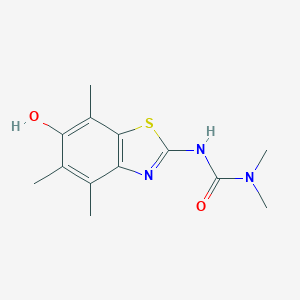
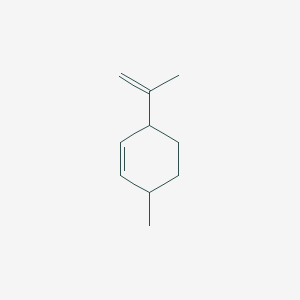
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
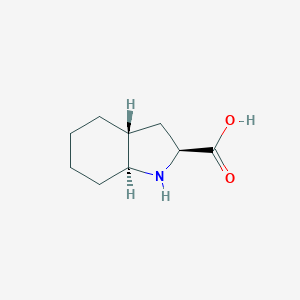
![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
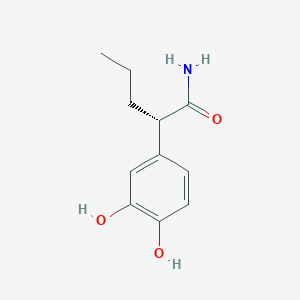
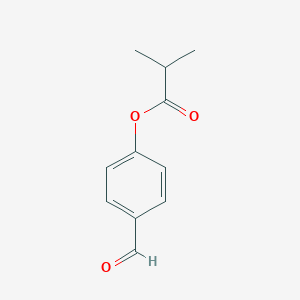
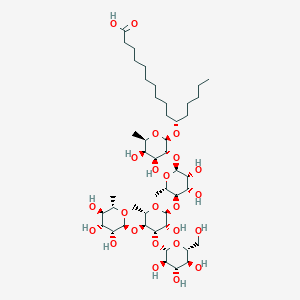
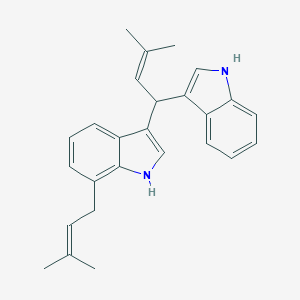
![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)
